molecular formula C8H18ClNO2 B2384471 2-[(3S,4R)-4-(2-Hydroxyethyl)pyrrolidin-3-yl]ethanol;hydrochloride CAS No. 2137061-77-7

2-[(3S,4R)-4-(2-Hydroxyethyl)pyrrolidin-3-yl]ethanol;hydrochloride

Cat. No.: B2384471
CAS No.: 2137061-77-7
M. Wt: 195.69
InChI Key: QGXKKNFBAVENRN-KVZVIFLMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3S,4R)-4-(2-Hydroxyethyl)pyrrolidin-3-yl]ethanol;hydrochloride is a chemical compound that features a pyrrolidine ring substituted with hydroxyethyl groups

Scientific Research Applications

2-[(3S,4R)-4-(2-Hydroxyethyl)pyrrolidin-3-yl]ethanol;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

While the specific mechanism of action for “2-[(3S,4R)-4-(2-Hydroxyethyl)pyrrolidin-3-yl]ethanol;hydrochloride” is not available, pyrrolidine derivatives are known to exhibit a wide range of pharmacological activities. For instance, meropenem, a broad-spectrum carbapenem antibiotic, exerts its action by penetrating bacterial cells readily and interfering with the synthesis of vital cell wall components, which leads to cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3S,4R)-4-(2-Hydroxyethyl)pyrrolidin-3-yl]ethanol;hydrochloride typically involves the reaction of pyrrolidine derivatives with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the opening of the ethylene oxide ring and subsequent attachment to the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3S,4R)-4-(2-Hydroxyethyl)pyrrolidin-3-yl]ethanol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction would produce alcohols.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle with similar structural features.

    Prolinol: A hydroxylated pyrrolidine derivative with similar functional groups.

    Pyrrolizine: A bicyclic compound containing a pyrrolidine ring fused to another ring.

Uniqueness

2-[(3S,4R)-4-(2-Hydroxyethyl)pyrrolidin-3-yl]ethanol;hydrochloride is unique due to the specific arrangement of its hydroxyethyl groups and the stereochemistry of the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-[(3S,4R)-4-(2-hydroxyethyl)pyrrolidin-3-yl]ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c10-3-1-7-5-9-6-8(7)2-4-11;/h7-11H,1-6H2;1H/t7-,8+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXKKNFBAVENRN-KVZVIFLMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)CCO)CCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](CN1)CCO)CCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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